Dioctylurea
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Overview
Description
Preparation Methods
Dioctylurea can be synthesized through several methods. One common approach involves the reaction of octylamine with urea under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the dehydrogenative coupling of octylamine with methanol in the presence of a manganese-based catalyst. This method is more environmentally friendly as it avoids the use of toxic reagents and produces hydrogen gas as a byproduct .
Chemical Reactions Analysis
Dioctylurea undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding urea derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can yield amine derivatives. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: this compound can undergo substitution reactions where one or both octyl groups are replaced by other functional groups. This can be achieved using reagents like alkyl halides under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction can produce dioctylamine.
Scientific Research Applications
Dioctylurea has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of resin precursors, dyes, and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound in pharmaceutical formulations, particularly as a drug delivery agent.
Mechanism of Action
The mechanism of action of dioctylurea involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the derivative of this compound being studied. For example, in antimicrobial applications, this compound may disrupt bacterial cell membranes, leading to cell death.
Comparison with Similar Compounds
Dioctylurea can be compared with other urea derivatives such as:
Dimethylurea: Similar in structure but with methyl groups instead of octyl groups. It has different chemical properties and applications.
Diethylurea: Contains ethyl groups and is used in different industrial applications.
Diphenylurea: Has phenyl groups and is studied for its potential use in pharmaceuticals.
This compound is unique due to its long alkyl chains, which impart distinct physical and chemical properties, making it suitable for specific applications in coatings and adhesives .
Properties
CAS No. |
62641-27-4 |
---|---|
Molecular Formula |
C17H36N2O |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
1,1-dioctylurea |
InChI |
InChI=1S/C17H36N2O/c1-3-5-7-9-11-13-15-19(17(18)20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H2,18,20) |
InChI Key |
CRIIMEOFWXKQLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)N |
Origin of Product |
United States |
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